Positive Activation Entropy in Thermal Decomposition
In a head-to-head kinetic study of four secondary six-membered ring hydroperoxides thermally decomposed in benzene, 1,4-dioxanyl hydroperoxide exhibited a uniquely positive activation entropy (ΔS‡ > 0), whereas cyclohexyl hydroperoxide, 2-chlorocyclohexyl hydroperoxide, and 2-tetrahydropyranyl hydroperoxide all displayed negative activation entropies [1]. The abstract explicitly states that '1,4-dioxanyl hydroperoxide decomposes extremely faster than other hydroperoxides.' The O–O bond dissociation energy was found to be approximately 30 kcal/mol across all four compounds, indicating that the accelerated decomposition is not due to a weaker peroxide bond but rather to the repulsive interaction between the axial hydroperoxy oxygen atoms and the ring oxygens at the 1- and 4-positions, which facilitates the transition state [1]. The axial conformation of the hydroperoxy group in the dioxane ring (confirmed by IR and NMR spectroscopy) contrasts with the equatorial conformation found in cyclohexyl and 2-chlorocyclohexyl hydroperoxides [1].
| Evidence Dimension | Activation entropy (ΔS‡) for unimolecular thermal decomposition in benzene |
|---|---|
| Target Compound Data | Positive ΔS‡ (value not numerically tabulated in abstract; described as uniquely positive among the series) |
| Comparator Or Baseline | Cyclohexyl hydroperoxide: negative ΔS‡; 2-chlorocyclohexyl hydroperoxide: negative ΔS‡; 2-tetrahydropyranyl hydroperoxide: negative ΔS‡ |
| Quantified Difference | Qualitatively: 1,4-dioxanyl hydroperoxide decomposes 'extremely faster' than the other three hydroperoxides under identical conditions; all share an O–O bond dissociation energy of ~30 kcal/mol |
| Conditions | Thermal decomposition in dilute benzene solution; first-order kinetics; temperature range not specified in abstract but comparable across all four compounds |
Why This Matters
A positive activation entropy translates to a higher pre-exponential factor in the Arrhenius equation, meaning 1,4-dioxanyl hydroperoxide generates radicals at a significantly faster rate than its six-membered ring analogs at any given temperature—this is a critical selection criterion for processes requiring rapid radical flux at moderate temperatures, such as low-temperature polymerization or crosslinking.
- [1] Nishikawa, M.; Otsuka, R.; Oae, S. Decomposition of Six-membered Ring Hydroperoxides. Nippon Kagaku Kaishi 1976, 1976 (2), 252–255. DOI: 10.1246/nikkashi.1976.252 View Source
